Differential Cytotoxicity Against Murine Lymphoma L1210 Cells: Daphnicyclidin H vs. Daphnicyclidin B
Daphnicyclidin H exhibits moderate cytotoxicity against murine lymphoma L1210 cells, with an IC50 of 0.5 µg/mL [1]. In direct comparison, the most potent analog, daphnicyclidin B, has an IC50 of 0.1 µg/mL—a 5-fold difference—while daphnicyclidin F and G show markedly reduced activity (IC50 4.3 and 4.2 µg/mL, respectively) [1]. This range of activities (0.1–4.3 µg/mL) underscores that minor structural variations within the daphnicyclidin family profoundly impact cytotoxic potency.
| Evidence Dimension | Cytotoxicity against murine lymphoma L1210 cells (IC50, µg/mL) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Daphnicyclidin B: 0.1; Daphnicyclidin A: 0.8; Daphnicyclidin C: 3.0; Daphnicyclidin D: 1.7; Daphnicyclidin E: 0.4; Daphnicyclidin F: 4.3; Daphnicyclidin G: 4.2 |
| Quantified Difference | Daphnicyclidin H is 5-fold less potent than Daphnicyclidin B (0.5 vs. 0.1 µg/mL), 8-fold more potent than Daphnicyclidin F (0.5 vs. 4.3 µg/mL) |
| Conditions | In vitro cytotoxicity assay using murine lymphoma L1210 cell line |
Why This Matters
The >40-fold variation in L1210 IC50 across the series provides a quantitative basis for selecting Daphnicyclidin H as a reference compound for moderate activity or for studying the structural determinants of potency.
- [1] Kobayashi, J.; Inaba, Y.; Shiro, M.; Yoshida, N.; Morita, H. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum. J. Am. Chem. Soc. 2001, 123, 11402-11408. View Source
